REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][CH2:10]Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:12]([C:15]1[O:19][C:18]([CH:20]=[CH:21][C:22]2[NH:23][CH:24]=[CH:25][N:26]=2)=[CH:17][CH:16]=1)([O-:14])=[O:13]>>[O:1]([CH2:8][CH2:9][CH2:10][N:26]1[CH:25]=[CH:24][N:23]=[C:22]1[CH:21]=[CH:20][C:18]1[O:19][C:15]([N+:12]([O-:14])=[O:13])=[CH:16][CH:17]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C=CC=1NC=CN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the captioned compound was prepared
|
Type
|
CUSTOM
|
Details
|
The resulting orange product after recrystallization from ethanol-water melted at 85°-86°
|
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)CCCN1C(=NC=C1)C=CC=1OC(=CC1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |